Benzyl N-[(1-aminocyclohexyl)methyl]carbamate
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Overview
Description
Benzyl N-[(1-aminocyclohexyl)methyl]carbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a cyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(1-aminocyclohexyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(1-aminocyclohexyl)methyl]amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzyl chloroformate+N-[(1-aminocyclohexyl)methyl]amine→Benzyl N-[(1-aminocyclohexyl)methyl]carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1-aminocyclohexyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
Benzyl N-[(1-aminocyclohexyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which Benzyl N-[(1-aminocyclohexyl)methyl]carbamate exerts its effects involves the interaction of its carbamate group with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the cyclohexylamine moiety, making it less sterically hindered.
Cyclohexyl carbamate: Does not have the benzyl group, affecting its reactivity and solubility.
N-[(1-aminocyclohexyl)methyl]carbamate: Similar structure but without the benzyl group, leading to different chemical properties.
Uniqueness
Benzyl N-[(1-aminocyclohexyl)methyl]carbamate is unique due to the presence of both benzyl and cyclohexylamine groups, which confer specific steric and electronic properties. These properties make it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
benzyl N-[(1-aminocyclohexyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-15(9-5-2-6-10-15)12-17-14(18)19-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTQZDLIVCKZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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